(S)-(+)-6-Methyl-1-octanol

Catalog No.
S646593
CAS No.
110453-78-6
M.F
C9H20O
M. Wt
144.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-6-Methyl-1-octanol

CAS Number

110453-78-6

Product Name

(S)-(+)-6-Methyl-1-octanol

IUPAC Name

(6S)-6-methyloctan-1-ol

Molecular Formula

C9H20O

Molecular Weight

144.25 g/mol

InChI

InChI=1S/C9H20O/c1-3-9(2)7-5-4-6-8-10/h9-10H,3-8H2,1-2H3/t9-/m0/s1

InChI Key

WWRGKAMABZHMCN-VIFPVBQESA-N

SMILES

CCC(C)CCCCCO

Canonical SMILES

CCC(C)CCCCCO

Isomeric SMILES

CC[C@H](C)CCCCCO

The exact mass of the compound (6S)-6-methyloctan-1-ol is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of alkyl alcohol in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-(+)-6-Methyl-1-octanol is an enantiomerically pure, branched-chain primary alcohol. It belongs to a class of compounds known as chiral building blocks, which are foundational materials for creating complex molecules with specific three-dimensional structures. [1] Its primary procurement value lies in its defined stereochemistry, which is a critical, non-negotiable parameter in applications such as the synthesis of species-specific insect pheromones and the development of enantiopure active pharmaceutical ingredients (APIs). [REFS-2, REFS-3]

Substituting (S)-(+)-6-Methyl-1-octanol with its racemic mixture ((±)-6-Methyl-1-octanol) or a simpler achiral analog like 1-octanol will lead to process failure in its intended high-value applications. Biological systems, such as insect olfactory receptors, are chiral and highly specific; one enantiomer of a pheromone may be highly active while its mirror image is inactive or even inhibitory. [REFS-1, REFS-2] In asymmetric synthesis, using a racemic starting material yields a difficult-to-separate mixture of final products, compromising yield and efficacy and adding significant downstream separation costs. Therefore, for applications dependent on stereospecific interactions, enantiomeric purity is a mandatory precursor attribute, not an optional feature.

Enantiomeric Specificity in Pheromone Bioactivity: Inactivity or Inhibition by the Wrong Enantiomer

In chiral pheromones, biological activity is typically restricted to a single enantiomer. For example, in leaf cutter ants, the (S)-isomer of the alarm pheromone 4-methyl-3-heptanone was found to be 400 times more effective than its corresponding (R)-isomer. [1] In other cases, the 'wrong' enantiomer is not merely inactive but acts as an antagonist, inhibiting the response to the correct, active enantiomer. [REFS-1, REFS-2] This demonstrates that for pheromone-related applications, using a racemic mixture is not a viable cost-saving measure as it can drastically reduce or eliminate the desired biological effect.

Evidence DimensionBioactivity Ratio (S- vs R-enantiomer)
Target Compound DataThe (S)-enantiomer is the biologically active form in many analogous chiral pheromones.
Comparator Or Baseline(R)-enantiomer of 4-methyl-3-heptanone (analogous chiral pheromone)
Quantified DifferenceThe (S)-isomer is 400x more effective than the (R)-isomer.
ConditionsBioassay on leaf cutter ants (Atta texana).

This justifies the procurement of the enantiomerically pure (S)-form over the racemate, as the presence of the (R)-form would be, at best, inert diluent and, at worst, an active inhibitor.

Precursor Purity Requirement: Essential for Achieving >99% Enantiomeric Excess in Chiral Synthesis

(S)-(+)-6-Methyl-1-octanol serves as a 'chiral pool' starting material, where its inherent chirality is transferred to a more complex target molecule. [1] In pharmaceutical and fine chemical manufacturing, the final active ingredient often requires an enantiomeric excess (ee) of >99% to ensure safety and efficacy, as the undesired enantiomer can be inactive or cause adverse effects. [REFS-2, REFS-3] Achieving this level of purity in the final product is only practical and cost-effective if the chiral starting material itself possesses very high enantiomeric purity, eliminating the need for complex and costly chiral resolution steps downstream.

Evidence DimensionRequired Enantiomeric Excess (ee) of Final Product
Target Compound DataProvides >98% enantiomeric purity as a starting material.
Comparator Or BaselineRacemic (0% ee) or low-purity starting material.
Quantified DifferenceEnables synthesis of final products meeting the >99% ee regulatory standard for chiral drugs.
ConditionsStandard practices in asymmetric synthesis for pharmaceutical and agrochemical applications.

Procuring this high-purity chiral building block is a critical process decision to ensure the final product's stereochemical integrity, efficacy, and regulatory compliance, while avoiding significant downstream processing costs.

Verifiable Enantiopurity: Defined Specific Rotation as a Key Quality Control Metric

The enantiomeric identity and purity of (S)-(+)-6-Methyl-1-octanol can be quantitatively verified through polarimetry. Technical datasheets specify a positive optical rotation in the range of +7.0 to +11.0 degrees for the neat liquid. [REFS-1, REFS-2] This provides a clear, measurable specification for quality control. In contrast, the racemic mixture ((±)-6-Methyl-1-octanol) is optically inactive, exhibiting a specific rotation of 0 degrees. A measurement outside the specified range would indicate either contamination or insufficient enantiomeric purity.

Evidence DimensionSpecific Optical Rotation [α]D (neat, 20°C)
Target Compound Data+7.0 to +11.0°
Comparator Or BaselineRacemic (±)-6-Methyl-1-octanol: 0°
Quantified DifferenceA non-zero, positive value within a specified range, confirming the presence and purity of the (S)-enantiomer.
ConditionsMeasurement via polarimeter using the sodium D-line.

This provides a direct, quantitative method for buyers to confirm they have received the correct, enantiomerically pure material, which is essential for GMP processes and ensuring experimental reproducibility.

Precursor for Species-Specific Insect Pheromone Synthesis

As a chiral alcohol, this compound is a suitable starting material for the multi-step synthesis of complex, species-specific insect pheromones where the biological activity is dependent on a precise stereochemical structure. Using the enantiopure (S)-form is critical to ensuring the final pheromone product is attractive to the target species and not rendered inactive by other stereoisomers. [1]

Chiral Pool Starting Material for Asymmetric Synthesis

In the synthesis of complex chiral molecules such as pharmaceuticals or agrochemicals, this compound serves as a valuable building block from the chiral pool. Its high enantiomeric purity allows for its incorporation into a larger molecule while maintaining stereochemical control, which is essential for achieving the desired biological activity and meeting regulatory standards for the final product. [2]

Analytical Standard for Stereochemical Analysis

Due to its well-defined structure and specific optical rotation, (S)-(+)-6-Methyl-1-octanol can be used as a reference standard in analytical methods like chiral chromatography. It allows researchers to confirm the identity and enantiomeric purity of synthesized mixtures or natural extracts containing 6-methyl-1-octanol. [3]

XLogP3

3.2

Wikipedia

(6S)-6-methyloctan-1-ol

Dates

Last modified: 08-15-2023

Explore Compound Types